
1,3-Dibromo-2-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-2-methylbutane is an organic compound with the molecular formula C5H10Br2. It is a dibromo derivative of methylbutane, where two bromine atoms are attached to the first and third carbon atoms of the butane chain, and a methyl group is attached to the second carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
1,3-Dibromo-2-methylbutane can be synthesized through the bromination of 2-methylbutane. The process involves the addition of bromine (Br2) to 2-methylbutane in the presence of a catalyst or under specific reaction conditions. The reaction typically occurs via a free radical mechanism, where the bromine atoms are added to the carbon atoms at the first and third positions of the butane chain.
Industrial production methods for this compound may involve the use of bromine and a suitable solvent, such as carbon tetrachloride or chloroform, to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
1,3-Dibromo-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2). These reactions typically occur under basic conditions and result in the formation of substituted products.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2-methyl-1-butene or 2-methyl-2-butene.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-2-methylbutane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: Researchers use this compound to study the effects of halogenated compounds on biological systems, including their interactions with enzymes and other biomolecules.
Chemical Analysis: It serves as a reference compound in analytical chemistry for the development and validation of analytical methods
Wirkmechanismus
The mechanism of action of 1,3-dibromo-2-methylbutane in chemical reactions typically involves the formation of reactive intermediates, such as free radicals or carbocations. These intermediates facilitate the substitution or elimination reactions by providing a pathway for the bromine atoms to be replaced or removed.
In biological systems, the compound may interact with enzymes or other proteins, leading to changes in their activity or function. The specific molecular targets and pathways involved depend on the nature of the biological system and the concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
1,3-Dibromo-2-methylbutane can be compared with other similar compounds, such as:
1,2-Dibromo-2-methylbutane: This compound has bromine atoms attached to the first and second carbon atoms of the butane chain. It exhibits different reactivity and properties compared to this compound.
1,4-Dibromo-2,3-dimethylbutane: This compound has bromine atoms attached to the first and fourth carbon atoms, with additional methyl groups on the second and third carbon atoms. It has unique chemical and physical properties.
1,3-Dibromo-2,3-dimethylbutane: This compound has bromine atoms attached to the first and third carbon atoms, with additional methyl groups on the second and third carbon atoms. .
This compound is unique in its specific arrangement of bromine and methyl groups, which influences its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
49623-50-9 |
|---|---|
Molekularformel |
C5H10Br2 |
Molekulargewicht |
229.94 g/mol |
IUPAC-Name |
1,3-dibromo-2-methylbutane |
InChI |
InChI=1S/C5H10Br2/c1-4(3-6)5(2)7/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
BUSRMHUIGFKVAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CBr)C(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


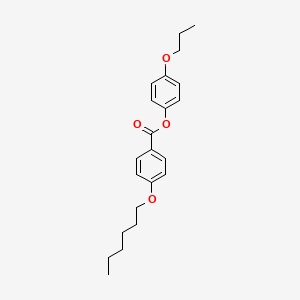

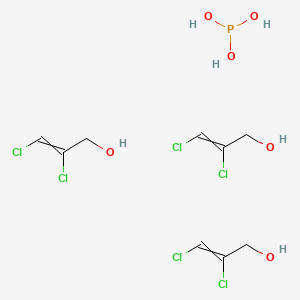
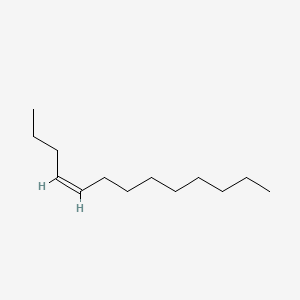
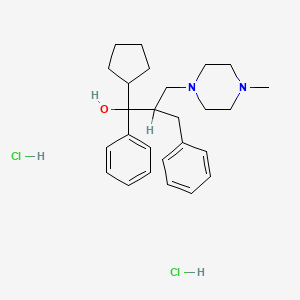
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)

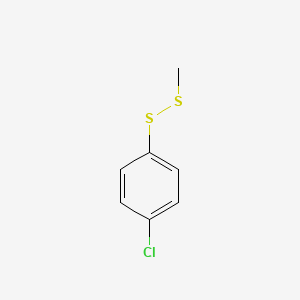
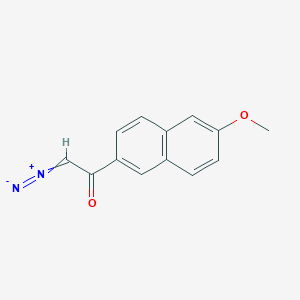
![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)

![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
![4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate](/img/structure/B14651593.png)
![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)
